Clomacran - 5310-55-4

Clomacran

Catalog Number: EVT-263882
CAS Number: 5310-55-4
Molecular Formula: C18H21ClN2
Molecular Weight: 300.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clomacran is a member of acridines.
Source and Classification

Clomacran is classified as a psychotropic agent, specifically an antipsychotic. Its chemical structure is identified by the formula C18H21ClN2\text{C}_{18}\text{H}_{21}\text{ClN}_{2} with a molar mass of 300.83 g/mol. The compound is characterized by its unique molecular properties and was part of a broader class of medications aimed at managing severe mental disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of Clomacran begins with 2-chloroacridone, which undergoes a reaction with a Grignard reagent derived from 3-chloro-N,N-dimethylpropylamine. This reaction yields a tertiary carbinol intermediate. The subsequent dehydration step can be accomplished using either acid or heat to produce an olefin intermediate. Finally, catalytic reduction completes the synthesis of Clomacran .

  1. Formation of Tertiary Carbinol:
    • Reactants: 2-chloroacridone + Grignard reagent
    • Product: Tertiary carbinol
  2. Dehydration:
    • Conditions: Acid or heat
    • Product: Olefin
  3. Catalytic Reduction:
    • Final Product: Clomacran
Molecular Structure Analysis

Structure and Data

Clomacran's molecular structure is defined by its specific arrangement of atoms, which contributes to its pharmacological properties. The compound features a chlorinated aromatic system typical of many antipsychotics.

  • Chemical Formula: C18H21ClN2\text{C}_{18}\text{H}_{21}\text{ClN}_{2}
  • Molecular Weight: 300.83 g/mol
  • Density: 1.120 g/cm³

The structural representation can be visualized using chemical drawing software, reflecting the spatial arrangement of its constituent atoms .

Chemical Reactions Analysis

Reactions and Technical Details

Clomacran participates in various chemical reactions typical for its class of compounds, including:

  • Nucleophilic Substitution: The presence of chlorine allows for nucleophilic attack, leading to substitution reactions that modify its pharmacological profile.
  • Reduction Reactions: Catalytic reduction processes are crucial in synthesizing Clomacran from its precursors.

These reactions are essential for modifying Clomacran's structure to enhance efficacy or reduce side effects during drug development .

Mechanism of Action

Process and Data

Clomacran's mechanism of action primarily involves antagonism at dopamine receptors, particularly D2 receptors in the central nervous system. By blocking these receptors, Clomacran helps alleviate symptoms associated with schizophrenia, such as hallucinations and delusions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Clomacran exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.
  • Melting Point: Specific melting point data is not widely documented but is essential for formulation purposes.

These properties influence how Clomacran is formulated into pharmaceutical preparations and how it behaves within biological systems .

Applications

Scientific Uses

Clomacran was primarily utilized in psychiatric medicine for treating schizophrenia before its market withdrawal due to safety concerns. Although no longer available clinically, studies on Clomacran continue in research settings focused on understanding its pharmacological effects and potential applications in treating other psychiatric disorders.

Research may also explore modifications to the chemical structure of Clomacran to develop safer derivatives or analogs with improved therapeutic profiles .

Historical Context and Developmental Trajectory

Emergence in Antipsychotic Drug Discovery (1970s)

Clomacran (development codes: SK&F 14336; brand names: Devryl, Olaxin) emerged during a period of intensive pharmacological innovation in psychiatry following the introduction of chlorpromazine. Synthesized in the early 1970s by pharmaceutical researchers at Smith, Kline & French (SK&F), it represented a deliberate structural departure from phenothiazine-based antipsychotics. As a dihydroacridine derivative, clomacran featured a tricyclic acridane nucleus with a 2-chloro substitution and a dimethylaminopropyl side chain—a design intended to preserve dopamine receptor affinity while potentially modifying clinical effects [3]. The compound was positioned as a chlorpromazine analogue within the acridane series, reflecting industry efforts to develop novel neuroleptics with improved therapeutic profiles [2].

Initial clinical evaluations occurred in uncontrolled trials with newly admitted schizophrenic patients, where clomacran demonstrated statistically significant reductions in psychotic symptoms. Research focused extensively on methodological approaches to quantify its antipsychotic properties, employing established rating scales like the Brief Psychiatric Rating Scale (BPRS) and the more comprehensive 123-item Psychiatric Assessment Form (PAF). These early studies confirmed clomacran’s bioactivity and established its therapeutic potential, leading to regulatory approvals in several countries by the mid-1970s [2] [3].

Comparative Analysis with Contemporary Neuroleptics

Clomacran’s clinical positioning relied heavily on comparative efficacy studies against benchmark antipsychotics, particularly chlorpromazine. A pivotal 1975 clinical trial employing both BPRS and PAF assessment methods found clomacran therapeutically effective in newly admitted schizophrenia patients, though it lacked a direct active comparator in that specific study design [2]. Decades later, a comprehensive systematic review and meta-analysis challenged the long-standing dogma of equal antipsychotic efficacy by re-examining historical clinical trial data, including clomacran studies. This analysis revealed statistically significant efficacy differences between chlorpromazine and several antipsychotics [4] [10].

Table 1: Comparative Efficacy of Clomacran vs. Selected Antipsychotics Based on Meta-Analysis Findings

CompoundComparison Direction vs. ChlorpromazineResponse Rate Ratio (RR)Statistical Significance (p-value)Evidence Base
ClomacranSuperior1.32 (95% CI: 1.07-1.63)p<0.013 RCTs (n=242)
ClozapineSuperior1.46 (95% CI: 1.23-1.73)p<0.00112 RCTs (n=983)
ButaperazineInferior0.87 (95% CI: 0.76-0.99)p=0.042 RCTs (n=178)
Chlorpromazine (Reference)-1.00--

Source: Adapted from Samara et al. European Neuropsychopharmacology (2014) [4] [10]

The meta-analysis demonstrated clomacran’s superior efficacy over chlorpromazine (Response Rate Ratio: 1.32, 95% CI: 1.07–1.63; p<0.01), based on pooled data from three randomized controlled trials involving 242 participants. This effect size placed it alongside clozapine (RR: 1.46) and zotepine as significantly outperforming the benchmark typical antipsychotic. Importantly, this finding contradicted the prevailing assumption of equivalent efficacy among first-generation antipsychotics and highlighted clomacran’s potentially distinct neuropharmacological properties despite sharing the "typical" classification [4] [10]. Mechanistically, clomacran’s dihydroacridine structure suggested possible differences in receptor binding profiles compared to phenothiazines, though detailed receptor affinity studies from the era remain limited.

Pharmaceutical Industry Contributions

Smith, Kline & French (later GlaxoSmithKline through corporate mergers) played the central role in clomacran’s development and commercialization. The company leveraged its extensive experience in central nervous system drug development following the success of chlorpromazine. Patent records reveal strategic investment in protecting clomacran’s synthetic pathway, exemplified by U.S. Patent 3,131,190 (1964) covering the initial synthesis and U.S. Patent 3,919,312 (1975) protecting optimized manufacturing processes. These patents detailed the multi-step synthesis beginning with 2-chloroacridone, reaction with a Grignard reagent derived from 3-chloro-N,N-dimethylpropylamine, dehydration, and catalytic reduction [3].

Table 2: Key Antipsychotics Developed by Smith, Kline & French (SK&F) in the 20th Century

DecadeCompoundChemical ClassDevelopment StatusTherapeutic Notes
1950sChlorpromazinePhenothiazineMarketed (Global)First-generation benchmark
1960sFluphenazinePhenothiazine (Piperazine)Marketed (Global)High-potency typical
1970sClomacranDihydroacridineWithdrawn (1980s)Chlorpromazine analogue
1980s-1990sQuetiapineDibenzothiazepineMarketed (Global)Second-generation (SGA)

Clomacran represented SK&F’s strategic exploration beyond phenothiazines, reflecting an industry-wide shift toward structurally diverse antipsychotics during the 1970s. Its branding as Devryl (international markets) and Olaxin (specific territories) positioned it as a novel therapeutic option within the competitive neuroleptic market. However, unlike SK&F’s earlier blockbuster chlorpromazine or its later second-generation agent quetiapine, clomacran failed to achieve widespread or sustained clinical adoption [3].

Regulatory Withdrawal and Market Discontinuation

Clomacran’s market presence proved relatively brief. The United Kingdom’s Committee on Safety of Medicines (CSM) initiated withdrawal procedures in 1982, culminating in its removal from the UK market. The primary catalyst was emerging evidence of hepatotoxicity observed during post-marketing surveillance. Case reports and pharmacovigilance data indicated a pattern of idiosyncratic liver injury, including instances of hepatitis and jaundice, which presented significant safety concerns [3] [6]. Regulatory toxicology assessments concluded that the liver toxicity risk outweighed the drug’s therapeutic benefits, particularly given the availability of alternative antipsychotics without comparable hepatic safety signals.

This withdrawal occurred within a broader context of antipsychotic safety reevaluations during the late 1970s and early 1980s. Comparative analyses of drug discontinuations across regulatory jurisdictions identified a pattern where certain antipsychotics faced market withdrawal or severe restrictions due to safety issues, with hepatotoxicity and hematological toxicity being prominent concerns. Clomacran was among approximately 3-4% of new chemical entities approved during this period that were subsequently discontinued for safety reasons globally [6] [8].

Table 3: Selected Antipsychotics Withdrawn from Major Markets (1974-1993)

CompoundPrimary Reason for WithdrawalYear of Initial WithdrawalKey Markets Affected
ClomacranHepatotoxicity1982United Kingdom
AlpidemHepatotoxicity1993France, UK
ZimelidineNeurological toxicity1983Multiple
IndeloxazineHepatotoxicityEarly 1990sJapan

Source: Bakke et al. Clin Pharmacol Ther (1995); Bakke et al. Clin Pharmacol Ther (1984) [6] [8]

Properties

CAS Number

5310-55-4

Product Name

Clomacran

IUPAC Name

3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

InChI

InChI=1S/C18H21ClN2/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3

InChI Key

JFRLWWDJCFYFSU-UHFFFAOYSA-N

SMILES

CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

2-chloro-9-(3-dimethylaminopropyl)acridan
clomacran
clomacran phosphate
clomacran phosphate (1:1)
SK and F 14,336
SK and F 14336
SK and F-14336
SKF 14336

Canonical SMILES

CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.